molecular formula C18H17N7O2S2 B14940759 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

Cat. No.: B14940759
M. Wt: 427.5 g/mol
InChI Key: CRSAVNXJFKJTME-UHFFFAOYSA-N
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Description

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a thiadiazole moiety, and a pyrimidinone structure, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process starts with the preparation of the quinazoline core, followed by the introduction of the thiadiazole and pyrimidinone groups. Common reagents used in these reactions include methoxy and methylating agents, sulfur sources, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or tool for studying various biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The quinazoline core may interact with enzymes or receptors, modulating their activity. The thiadiazole and pyrimidinone groups could contribute to the compound’s binding affinity and specificity, influencing its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
  • 2-amino-4-hydroxy-6-methylpyrimidine

Uniqueness

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one stands out due to its unique combination of functional groups and structural features. The presence of the methoxy group on the quinazoline core and the thiadiazole moiety distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity.

Properties

Molecular Formula

C18H17N7O2S2

Molecular Weight

427.5 g/mol

IUPAC Name

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C18H17N7O2S2/c1-9-13-7-12(27-3)4-5-14(13)21-16(19-9)23-17-20-11(6-15(26)22-17)8-28-18-25-24-10(2)29-18/h4-7H,8H2,1-3H3,(H2,19,20,21,22,23,26)

InChI Key

CRSAVNXJFKJTME-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C)OC

Origin of Product

United States

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